molecular formula C13H17NO B8323563 4-(methylamino)-4-phenylcyclohexan-1-one

4-(methylamino)-4-phenylcyclohexan-1-one

Cat. No. B8323563
M. Wt: 203.28 g/mol
InChI Key: OOHVPJGDPFGVNV-UHFFFAOYSA-N
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Patent
US08658827B2

Procedure details

N-(1,4-dioxaspiro[4,5]-decan-8-yliden)-methanamine (43 g, 0.25 mol) was dissolved in dibutyl ether (75 ml) and added at room temperature (15-32° C.) to a solution of phenyllithium in dibutyl ether (1.8 M, 149 ml, 0.27 mol). The batch was stirred at room temperature for 1 h.
Name
N-(1,4-dioxaspiro[4,5]-decan-8-yliden)-methanamine
Quantity
43 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
149 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]1[C:5]2([CH2:10][CH2:9][C:8](=[N:11][CH3:12])[CH2:7][CH2:6]2)OCC1.[C:13]1([Li])[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1>C(OCCCC)CCC>[CH3:12][NH:11][C:8]1([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)[CH2:7][CH2:6][C:5](=[O:1])[CH2:10][CH2:9]1

Inputs

Step One
Name
N-(1,4-dioxaspiro[4,5]-decan-8-yliden)-methanamine
Quantity
43 g
Type
reactant
Smiles
O1CCOC12CCC(CC2)=NC
Name
Quantity
75 mL
Type
solvent
Smiles
C(CCC)OCCCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)[Li]
Name
Quantity
149 mL
Type
solvent
Smiles
C(CCC)OCCCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The batch was stirred at room temperature for 1 h.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
CNC1(CCC(CC1)=O)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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